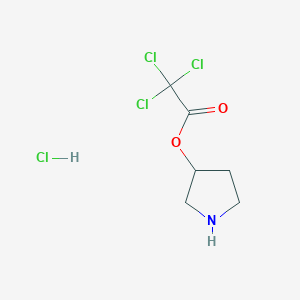

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride

CAS No.: 1219948-50-1

Cat. No.: VC2935987

Molecular Formula: C6H9Cl4NO2

Molecular Weight: 268.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219948-50-1 |

|---|---|

| Molecular Formula | C6H9Cl4NO2 |

| Molecular Weight | 268.9 g/mol |

| IUPAC Name | pyrrolidin-3-yl 2,2,2-trichloroacetate;hydrochloride |

| Standard InChI | InChI=1S/C6H8Cl3NO2.ClH/c7-6(8,9)5(11)12-4-1-2-10-3-4;/h4,10H,1-3H2;1H |

| Standard InChI Key | CWHYPGMYDIDRJX-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC(=O)C(Cl)(Cl)Cl.Cl |

| Canonical SMILES | C1CNCC1OC(=O)C(Cl)(Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Formula

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride belongs to the class of pyrrolidine derivatives with a trichloroacetate functional group. Based on structural analysis of related compounds, this molecule features a pyrrolidine ring with a trichloroacetate group attached at the 3-position, forming a salt with hydrochloride . The compound represents a specific structural variant within the broader family of pyrrolidinyl compounds that have gained interest in synthetic chemistry and pharmaceutical research.

The molecular structure contains a five-membered pyrrolidine ring with a nitrogen atom, a trichloroacetate group (CCl₃COO-) attached to the carbon at position 3 of the ring, and exists as a hydrochloride salt. This configuration gives the compound its distinctive chemical properties and reactivity profile.

Chemical Identifiers and Nomenclature

Physical and Chemical Properties

Physical State and Appearance

While specific documentation of the physical appearance of 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is limited in the available search results, based on similar compounds in this class, it is likely to exist as a crystalline solid at room temperature. The compound's salt form (hydrochloride) typically enhances stability and often results in improved handling characteristics compared to the free base.

Chemical Reactivity

The reactivity of 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is largely determined by its functional groups:

-

The pyrrolidine nitrogen, despite being protonated in the hydrochloride salt form, can potentially act as a nucleophile when deprotonated.

-

The trichloroacetate group is susceptible to nucleophilic substitution reactions, with the three chlorine atoms providing electron-withdrawing effects that enhance the electrophilicity of the adjacent carbon.

-

The ester linkage between the pyrrolidine ring and the trichloroacetate group can undergo hydrolysis under appropriate conditions.

Synthetic Routes and Preparation Methods

Purification Techniques

Purification of 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride may employ standard techniques for similar compounds:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for intermediate purification

-

Salt formation and precipitation as the final purification step

Based on processes described for similar compounds, the purification might involve "adding ice-water to the mixture, and filtering the precipitated product" , which is a common approach for isolating compounds of this class.

Analytical Characterization Methods

Spectroscopic Analysis

For definitive identification and structural confirmation of 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride, multiple complementary analytical techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the pyrrolidine ring protons

-

¹³C-NMR would identify the carbonyl carbon and the trichloromethyl carbon

-

The precise chemical shifts would provide confirmation of the structure

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for:

-

C=O stretching of the ester group (typically 1730-1750 cm⁻¹)

-

C-Cl stretching (approximately 600-800 cm⁻¹)

-

N-H stretching from the protonated nitrogen (approximately 3300-3500 cm⁻¹)

-

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation and fragmentation pattern analysis

-

Characteristic fragmentation patterns would include loss of Cl atoms and cleavage of the ester bond

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for analyzing the purity of 3-pyrrolidinyl 2,2,2-trichloroacetate hydrochloride. Based on analytical approaches for similar compounds, HPLC analysis might be performed using:

-

Reverse-phase column (C18)

-

Mobile phase consisting of acetonitrile/water with buffer

-

UV detection at appropriate wavelengths

Similar compounds have been analyzed using HPLC to determine isomeric ratios and purity, as mentioned in the context of "about 10% to about 40% area by HPLC" for related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume